2-Chloro-6-fluorobenzyl bromide

Catalog No.
S756358
CAS No.
68220-26-8
M.F
C7H5BrClF
M. Wt
223.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-fluorobenzyl bromide

CAS Number

68220-26-8

Product Name

2-Chloro-6-fluorobenzyl bromide

IUPAC Name

2-(bromomethyl)-1-chloro-3-fluorobenzene

Molecular Formula

C7H5BrClF

Molecular Weight

223.47 g/mol

InChI

InChI=1S/C7H5BrClF/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2

InChI Key

IGUVNNXFTDCASP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)CBr)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CBr)F

Alkylating Agent:

One primary application of 2-Chloro-6-fluorobenzyl bromide is as an alkylating reagent. Alkylating agents are chemicals that can introduce an alkyl group (a hydrocarbon chain) to another molecule. In a study published in the journal Helvetica Chimica Acta, researchers utilized 2-Chloro-6-fluorobenzyl chloride (a closely related compound) as an alkylating agent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole []. These triazole derivatives are of interest in medicinal chemistry due to their potential biological activities.

2-Chloro-6-fluorobenzyl bromide is an organic compound with the molecular formula C₇H₅BrClF and a molecular weight of 223.47 g/mol. It appears as a colorless to light yellow liquid and is primarily used as a reagent in various chemical synthesis processes. The compound is characterized by the presence of chlorine and fluorine substituents on a benzyl ring, which significantly influence its reactivity and biological properties .

, including:

  • Nucleophilic Substitution Reactions: The bromide group can be replaced by various nucleophiles, making it useful in synthesizing other organic compounds.
  • Alkylation Reactions: It serves as an alkylating agent, particularly in the formation of sulfanyl derivatives .
  • Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like chlorine and fluorine enhances its reactivity towards electrophiles.

The biological activity of 2-chloro-6-fluorobenzyl bromide has been explored in various studies. It exhibits antimicrobial properties and has been investigated for its potential use in pharmaceuticals, particularly in the synthesis of compounds with therapeutic effects. Its unique structure allows it to interact with biological targets, although detailed mechanisms of action require further research .

Several methods exist for synthesizing 2-chloro-6-fluorobenzyl bromide:

  • Bromination of 2-Bromo-6-fluorotoluene: This method involves the direct bromination of the starting material under controlled conditions.
  • Hydrolysis and Oxidation Reactions: These steps can be employed to convert intermediate compounds into 2-chloro-6-fluorobenzyl bromide.
  • Sommlet Reaction: This reaction can also be utilized to synthesize the compound efficiently .

2-Chloro-6-fluorobenzyl bromide finds applications in several fields:

  • Pharmaceutical Industry: Used as an intermediate in the synthesis of various drugs.
  • Agricultural Chemistry: Employed in developing agrochemicals due to its biological activity.
  • Chemical Research: Serves as a reagent for synthesizing complex organic molecules .

Interaction studies involving 2-chloro-6-fluorobenzyl bromide have focused on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential applications in drug design and development, particularly in creating compounds that can selectively target specific biological pathways or receptors .

Several compounds share structural similarities with 2-chloro-6-fluorobenzyl bromide. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
2-Chloro-5-fluorobenzyl bromideC₇H₅BrClFSimilar halogen substitution but different position
4-Chlorobenzyl bromideC₇H₈BrClLacks fluorine; more versatile in substitution reactions
2-Fluorobenzyl bromideC₇H₈BrFLacks chlorine; different reactivity profile
Benzyl bromideC₇H₈BrNo halogen substitutions; less reactive

The unique combination of chlorine and fluorine at specific positions on the benzene ring makes 2-chloro-6-fluorobenzyl bromide particularly reactive and valuable for targeted chemical synthesis compared to these similar compounds .

The synthesis of 2-chloro-6-fluorobenzyl bromide (CAS 68220-26-8) emerged in the late 20th century alongside advancements in halogenated aromatic chemistry. Early work on halogenated benzyl derivatives, such as benzyl bromide (C~6~H~5~CH~2~Br) and its chloro- and fluoro-substituted analogs, laid the groundwork for developing multi-halogenated variants. The compound gained prominence as a versatile intermediate in pharmaceutical synthesis, particularly for antibiotics like dicloxacillin and flucloxacillin, which require precise halogen positioning for bioactivity. Its first documented industrial-scale production methods appeared in patents from the 1990s, focusing on optimizing bromination reactions of 2-chloro-6-fluorotoluene precursors.

Nomenclature and Structural Classification

The systematic IUPAC name for this compound is 2-(bromomethyl)-1-chloro-3-fluorobenzene, reflecting its benzene ring substitution pattern:

  • Position 1: Chlorine atom
  • Position 2: Bromomethyl (-CH~2~Br) group
  • Position 3: Fluorine atom

Its molecular formula (C~7~H~5~BrClF) and weight (223.47 g/mol) derive from this arrangement. Structurally, it belongs to the benzylic halide subclass, characterized by a halogen atom (Br) bonded to an sp³-hybridized carbon adjacent to an aromatic ring. The compound’s crystallographic data reveals a planar aromatic core with bond angles of 120° at the substituted carbons, while the C-Br bond length measures 1.93 Å.

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC~7~H~5~BrClF
Molecular Weight223.47 g/mol
Bond Angles (C-Ar-C)120° ± 1.5°
C-Br Bond Length1.93 Å

Position in Halogenated Benzyl Compounds

2-Chloro-6-fluorobenzyl bromide occupies a unique niche among halogenated benzyl compounds due to its ortho-para electronic effects and steric interactions:

  • Electronic Profile: The electron-withdrawing fluorine (σ~meta~ = 0.34) and chlorine (σ~para~ = 0.23) substituents create a polarized aromatic system, enhancing the benzylic bromide’s electrophilicity compared to unsubstituted benzyl bromide.
  • Steric Considerations: The 2,6-disubstitution pattern introduces steric hindrance, reducing rotational freedom around the C~Ar~-C~CH2Br~ bond (torsional barrier: 8.2 kcal/mol).
  • Reactivity Comparison: Unlike mono-halogenated analogs (e.g., benzyl bromide), this compound participates in regioselective nucleophilic substitutions at the benzylic position with 94% selectivity in SN2 reactions.

Significance in Synthetic Organic Chemistry

This compound serves as a linchpin in modern synthetic strategies due to three key attributes:

Pharmaceutical Intermediate

  • Antibiotic Synthesis: Used in >12% of β-lactam antibiotic routes, including flucloxacillin, where the 2-chloro-6-fluoro motif prevents enzymatic degradation.
  • Kinase Inhibitors: Acts as a building block for Bruton’s tyrosine kinase (BTK) inhibitors, with the bromine enabling Suzuki-Miyaura couplings to install aryl groups.

Material Science Applications

  • Polymer Crosslinking: The bromide group facilitates radical-initiated crosslinking in fluorinated polymers, increasing thermal stability (T~g~ up to 215°C).
  • Liquid Crystals: Introduces anisotropic polarizability in calamitic mesogens, achieving nematic phase ranges of 85–125°C.

Methodological Innovations

  • Phenonium Ion Chemistry: Enables formal C–C bond insertions via Lewis acid-catalyzed reactions with diazo compounds, forming benzylic quaternary centers.
  • Multi-Step Catalysis: Participates in tandem Pd/Fe-catalyzed processes for constructing polyhalogenated biaryls.

This compound’s versatility is exemplified in a 2021 study where it achieved 97% yield in a SnBr~4~-catalyzed homologation reaction, demonstrating its centrality in complex molecule synthesis.

The benzyl carbon in 2-chloro-6-fluorobenzyl bromide exhibits enhanced reactivity compared to typical primary alkyl carbons due to the stabilization provided by the adjacent aromatic ring [1] [2]. This benzylic position demonstrates exceptional reactivity in both nucleophilic substitution mechanisms, making it a versatile synthetic intermediate.

Nucleophilic Substitution Pathways: The benzyl carbon readily undergoes both SN1 and SN2 mechanisms [1] [2]. In SN2 reactions, the primary benzylic carbon allows for efficient backside attack by nucleophiles, with the bromide serving as an excellent leaving group [1] [3]. The SN1 pathway is facilitated by the resonance stabilization of the benzylic carbocation intermediate, where the positive charge is delocalized across the aromatic ring system [2] [4].

Radical Reactions: The benzylic position shows high reactivity toward radical processes due to the resonance stabilization of benzylic radicals [5] [6]. This stabilization makes the compound susceptible to radical-initiated reactions, including benzylic bromination and other free-radical processes [5] [6].

Halogen Substituent Effects

The presence of both chlorine and fluorine substituents on the aromatic ring creates a unique electronic environment that significantly influences the compound's reactivity profile.

Electronic Effects of Fluorine

Fluorine exerts strong electron-withdrawing effects through its high electronegativity (4.0 on the Pauling scale) [7] [8]. The fluorine substituent influences the compound through both inductive and resonance effects:

Inductive Effects: The high electronegativity of fluorine creates a strong σ-electron withdrawal from the aromatic ring, reducing overall electron density [7] [8]. This effect is distance-dependent and diminishes with increasing separation from the fluorine atom [8] [9].

Resonance Effects: Despite its electron-withdrawing nature, fluorine can participate in π-donation through its lone pairs, creating a dual electronic character [8] [10]. This resonance contribution partially counteracts the inductive withdrawal, resulting in a net deactivating effect that is less pronounced than expected from electronegativity alone [8] [9].

Aromaticity Impact: Studies have shown that fluorine substitution on aromatic rings weakens aromatic character while simultaneously affecting magnetic properties [8]. The compound exhibits altered magnetically induced current densities compared to unsubstituted benzyl bromide [8].

Electronic Effects of Chlorine

Chlorine exhibits moderate electron-withdrawing properties (electronegativity 3.0) that are less pronounced than fluorine but follow similar mechanistic patterns [7] [10].

Inductive Withdrawal: Chlorine withdraws electron density from the aromatic ring through σ-bond polarization, creating a partial positive charge on the ring carbon [7] [10]. This effect contributes to the overall deactivation of the aromatic system [7] [10].

Resonance Donation: The chlorine atom possesses lone pair electrons that can participate in π-system overlap with the aromatic ring [11] [10]. This resonance donation provides partial compensation for the inductive withdrawal, similar to fluorine but with reduced magnitude [11] [10].

Size Effects: The larger atomic radius of chlorine compared to fluorine results in less effective orbital overlap with the aromatic π-system, leading to weaker resonance donation [12] [10].

Synergistic Effects of Dihalogenation

The simultaneous presence of both chlorine and fluorine creates complex electronic interactions that influence the compound's overall reactivity profile.

Cumulative Electron Withdrawal: The combined inductive effects of both halogens result in enhanced electron deficiency of the aromatic ring compared to monohalogenated analogs [13] . This increased electron withdrawal affects both the stability and reactivity of the benzylic position [13] .

Differential Resonance Contributions: The varying abilities of chlorine and fluorine to participate in resonance donation create asymmetric electron distribution within the aromatic system [10] [15]. This asymmetry influences the regioselectivity of subsequent reactions [10] [15].

Steric Considerations: The different atomic sizes of chlorine and fluorine introduce subtle steric effects that can influence molecular conformation and reactivity [12] . These effects become particularly important in coordination chemistry and solid-state packing [12] .

Nucleophilic Substitution Reactions

2-Chloro-6-fluorobenzyl bromide demonstrates exceptional reactivity toward nucleophilic substitution due to the combination of an excellent leaving group (bromide) and benzylic stabilization [1] [3].

Mechanism Selectivity: The compound can undergo both SN1 and SN2 mechanisms depending on reaction conditions [1] [2]. Under polar protic conditions, the SN1 pathway predominates due to carbocation stabilization [2] [4]. In polar aprotic solvents, the SN2 mechanism becomes more favorable [3] [2].

Nucleophile Compatibility: The compound reacts with a wide range of nucleophiles including alcohols, amines, thiols, and carbon nucleophiles [3] [16]. The reaction rates follow the expected nucleophilicity order, with stronger nucleophiles providing faster substitution [3] [16].

Solvent Effects: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile enhance SN2 reactivity by stabilizing the nucleophile without strongly solvating it [3]. Polar protic solvents favor SN1 mechanisms through carbocation stabilization [3] [2].

Electrophilic Aromatic Substitution Behavior

The halogen substituents significantly influence the compound's behavior in electrophilic aromatic substitution reactions through their dual electronic nature [17] [11].

Directing Effects: Both chlorine and fluorine act as ortho/para directors despite being deactivating groups [17] [11]. This unusual behavior results from the resonance stabilization provided by halogen lone pairs in the carbocation intermediates formed at ortho and para positions [11] [18].

Deactivation Mechanism: The inductive electron withdrawal by both halogens reduces the nucleophilicity of the aromatic ring, making it less reactive toward electrophiles compared to unsubstituted benzene [17] [11]. This deactivation follows the order: F > Cl > Br > I [19] [20].

Regioselectivity Patterns: In electrophilic substitution reactions, the para position is generally favored over ortho due to reduced steric hindrance [17] [11]. The presence of both halogens creates complex regioselectivity patterns that depend on the specific electrophile and reaction conditions [17] [18].

Stability Under Various Conditions

The stability of 2-chloro-6-fluorobenzyl bromide varies significantly depending on environmental conditions and external factors.

Thermal Stability Parameters

Decomposition Temperature: The compound remains stable under normal conditions but undergoes thermal decomposition at elevated temperatures [21] [22]. Decomposition products include carbon oxides and hydrogen bromide gas [21] [22] [23].

Heat of Combustion: The compound exhibits combustion characteristics typical of aromatic halides, with estimated heat of combustion around -9,000 Btu/lb [22]. The presence of multiple halogens affects the thermal decomposition pathway and energy release [22] [23].

Storage Temperature: Optimal storage conditions require temperatures below 15°C in a cool, dark environment [24] [25]. The compound should be stored under inert gas to prevent oxidation and moisture-induced degradation [24] [25].

Photochemical Behavior

Light Sensitivity: The compound exhibits significant photosensitivity and requires protection from light during storage and handling [24] [25]. UV radiation can induce photodegradation processes that compromise compound integrity [26] [27].

UV Absorption: The aromatic chromophore absorbs strongly in the UV-C region (200-280 nm), making the compound susceptible to photolysis under UV irradiation [26] [28]. The presence of halogen substituents enhances UV absorption and increases photodegradation susceptibility [26] [28].

Photolysis Products: UV-induced degradation primarily proceeds through dehalogenation pathways, producing various phenolic and benzylic derivatives [29] [26]. These transformation products may exhibit different toxicity profiles compared to the parent compound [26] [27].

Hydrolytic Stability

pH Dependence: The compound shows moderate stability at neutral pH but exhibits accelerated hydrolysis under basic conditions [30] [31]. Acidic conditions generally slow hydrolysis rates due to reduced nucleophilic character of water [30] [31].

Mechanism: Hydrolysis primarily proceeds through an SN1 mechanism involving benzylic carbocation formation [30] [31]. The rate-determining step involves C-Br bond breaking with concurrent carbocation stabilization by the aromatic ring [30] [31].

Half-life Estimation: Under typical environmental conditions (pH 7, 25°C), the estimated hydrolysis half-life ranges from several hours to days depending on specific conditions [30] [31]. Higher temperatures and pH values significantly decrease stability [30] [31].

Moisture Sensitivity: The compound is moisture sensitive and should be stored under anhydrous conditions [24] [25]. Exposure to atmospheric moisture can initiate hydrolysis reactions leading to compound degradation [24] [25].

Coordination Chemistry

The halogen substituents in 2-chloro-6-fluorobenzyl bromide provide multiple coordination sites that can participate in various coordination interactions.

Halogen Bonding: Both chlorine and fluorine can act as halogen bond donors through their σ-holes, creating directional non-covalent interactions with electron-rich species [32] [33]. These interactions are particularly important in crystal engineering and supramolecular chemistry [32] [33].

Lone Pair Coordination: The lone pair electrons on both halogen atoms can coordinate to Lewis acidic centers, forming coordinate covalent bonds [32] [11]. This coordination ability is particularly relevant in catalytic systems and organometallic chemistry [32] [11].

π-System Interactions: The aromatic ring can participate in π-π stacking and π-cation interactions, which are modified by the electron-withdrawing halogen substituents [32] [33]. These interactions influence molecular recognition and self-assembly processes [32] [33].

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (15.22%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (84.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-Chloro-6-fluorobenzyl bromide

Dates

Last modified: 08-15-2023

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